molecular formula C18H16BrN3O5S B2699055 2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide CAS No. 685840-38-4

2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2699055
CAS No.: 685840-38-4
M. Wt: 466.31
InChI Key: DQTKSEBXDYEUEY-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenoxy group, a sulfonamide group, and an isoxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Preparation of 5-methylisoxazole-3-amine: This can be synthesized from 3,5-dimethylisoxazole through nitration followed by reduction.

    Formation of the sulfonamide intermediate: The 5-methylisoxazole-3-amine is reacted with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final coupling reaction: The 2-(2-bromophenoxy)acetic acid is coupled with the sulfonamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the isoxazole ring.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the compound, potentially affecting the isoxazole ring or the sulfonamide group.

    Hydrolysis: Breakdown products including the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The isoxazole ring may interact with specific binding sites on proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-fluorophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(2-iodophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(2-bromophenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide can influence its reactivity and biological activity compared to its halogen-substituted analogs. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5S/c1-12-10-17(21-27-12)22-28(24,25)14-8-6-13(7-9-14)20-18(23)11-26-16-5-3-2-4-15(16)19/h2-10H,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTKSEBXDYEUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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